Cas no 190850-37-4 (4-(2-Pyridinyl)benzoyl Chloride)
4-(2-Pyridinyl)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Benzoyl chloride,4-(2-pyridinyl)-
- 2-(4-CHLOROBENZOYL)PYRIDINE
- 4-(2-Pyridinyl)benzo
- 4-(2-Pyridinyl)benzoyl Chloride
- 4-(Pyridin-2-yl)benzoyl chloride
- Benzoyl chloride, 4-(2-pyridinyl)-
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- Inchi: 1S/C12H8ClNO/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H
- InChI Key: DNKRHWDRVGJFDL-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC=C(C2=NC=CC=C2)C=C1
Computed Properties
- Exact Mass: 217.02900
Experimental Properties
- Density: 1.248±0.06 g/cm3(Predicted)
- Melting Point: 62-64°C
- Boiling Point: 349.5±25.0 °C(Predicted)
- Solubility: 氯仿(微溶)、乙酸乙酯(微溶)
- PSA: 29.96000
- LogP: 2.96600
- pka: 3.66±0.25(Predicted)
4-(2-Pyridinyl)benzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P992150-250mg |
4-(2-Pyridinyl)benzoyl Chloride |
190850-37-4 | 250mg |
$207.00 | 2023-05-17 | ||
| TRC | P992150-2.5g |
4-(2-Pyridinyl)benzoyl Chloride |
190850-37-4 | 2.5g |
$ 1200.00 | 2023-09-06 |
4-(2-Pyridinyl)benzoyl Chloride Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-(2-Pyridinyl)benzoyl Chloride
Research Briefing on 4-(2-Pyridinyl)benzoyl Chloride (CAS: 190850-37-4) in Chemical Biology and Pharmaceutical Applications
4-(2-Pyridinyl)benzoyl Chloride (CAS: 190850-37-4) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Recent studies have highlighted its significance in the development of novel bioactive compounds, particularly in the context of kinase inhibitors and antimicrobial agents. This briefing consolidates the latest research findings on its synthetic utility, mechanism of action, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of 4-(2-Pyridinyl)benzoyl Chloride as a key precursor in the synthesis of pyridine-based kinase inhibitors targeting EGFR and VEGFR2. The compound's reactive acyl chloride group enables efficient coupling with amine-containing scaffolds, yielding derivatives with nanomolar inhibitory activity. Computational docking studies further revealed its optimal binding conformation in the ATP-binding pocket of these kinases.
In antimicrobial research, a team from the University of Tokyo (2024) reported the use of this compound to develop quorum-sensing inhibitors against Pseudomonas aeruginosa. The pyridine moiety was found critical for disrupting LasR receptor interactions, with derivative compounds showing 80% reduction in biofilm formation at 10 µM concentrations. Structural-activity relationship (SAR) analysis emphasized the importance of the benzoyl chloride group for covalent modification of bacterial targets.
Process chemistry advancements have also emerged, with a Nature Protocols paper (2023) detailing a continuous-flow synthesis method for 4-(2-Pyridinyl)benzoyl Chloride that achieves 92% yield with <50 ppm palladium residues. This innovation addresses previous challenges in large-scale production, particularly regarding purity requirements for pharmaceutical applications. The protocol's success lies in the precise control of reaction parameters (temperature, residence time) during the Friedel-Crafts acylation step.
Analytical characterization studies using Raman spectroscopy and X-ray crystallography (2024) have provided new insights into the compound's polymorphic behavior. Two distinct crystalline forms were identified, with Form II demonstrating superior stability under accelerated storage conditions (40°C/75% RH for 6 months). These findings have direct implications for formulation strategies in drug development pipelines.
Looking forward, the compound's potential in PROTAC (Proteolysis Targeting Chimera) design is gaining attention. Preliminary data presented at the 2024 ACS Spring Meeting showed successful incorporation into CRBN-recruiting degraders for BRD4, with the pyridinyl group serving dual functions as both a linker component and a solubility enhancer. This application leverages the compound's balanced lipophilicity (clogP 2.1) and hydrogen bonding capacity.
In conclusion, 4-(2-Pyridinyl)benzoyl Chloride continues to demonstrate multifaceted value in medicinal chemistry, with recent breakthroughs expanding its applications from traditional small-molecule drugs to next-generation therapeutic modalities. Ongoing research focuses on optimizing its derivatization protocols and exploring novel biological targets, particularly in the areas of immuno-oncology and neurodegenerative diseases.
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